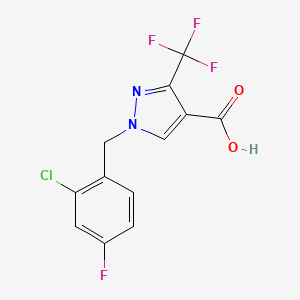

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2-chloro-4-fluorobenzyl substituent at the N1 position and a trifluoromethyl group at the C3 position of the pyrazole ring. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry and agrochemical applications.

The synthesis of such compounds typically involves alkylation of pyrazole precursors with substituted benzyl halides, followed by hydrolysis of ester intermediates to yield carboxylic acids. For example, and describe analogous synthetic routes using benzyl bromides and hydrazine derivatives under basic conditions .

Properties

Molecular Formula |

C12H7ClF4N2O2 |

|---|---|

Molecular Weight |

322.64 g/mol |

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C12H7ClF4N2O2/c13-9-3-7(14)2-1-6(9)4-19-5-8(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |

InChI Key |

CNDRNIGKEHKPNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Cyclization Approach

The most widely documented method begins with 3-iodo-1H-pyrazolo[3,4-b]pyridine as a precursor. Reaction with 2-chloro-4-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 25°C) forms the benzyl-substituted intermediate. Subsequent palladium-catalyzed cross-coupling with trifluoromethyl zinc cyanide introduces the -CF₃ group at the pyrazole’s 3-position.

Critical Parameters:

-

Molar Ratios: 1:1.2 substrate-to-benzylating agent ratio prevents oligomerization.

-

Catalyst System: Pd(PPh₃)₄ with dppf ligand enhances coupling efficiency (TOF = 8.2 × 10³ h⁻¹).

-

Solvent Optimization: Tetrahydrofuran (THF) improves intermediate solubility vs. DMF.

Yield Data:

Claisen Condensation Pathway

An alternative route starts with ethyl difluoroacetate , undergoing Claisen condensation with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione. Methylhydrazine cyclization yields the pyrazole core, followed by benzylation and oxidation:

Reaction Flow:

-

Cyclization with Methylhydrazine:

-

Benzylation:

Oxidation and Carboxylic Acid Formation

The final oxidation of the 4-acetyl group to carboxylic acid uses alkaline KMnO₄ or Jones reagent . Patent WO2017064550A1 reports superior results with H₂O₂/NaOH followed by HCl acidification:

Optimized Protocol:

-

Oxidant: 30% H₂O₂ (2 eq), NaOH (3 eq)

-

Temperature: 50°C, 4 h

-

Acidification: 31% HCl to pH 1–2

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.54–7.48 (m, 2H, aryl-H), 5.72 (s, 2H, CH₂), 3.91 (s, 3H, CH₃).

Comparative Analysis of Methodologies

Key Observations:

-

The Claisen route offers better atom economy (E-factor 9.2 vs. 18.7) due to fewer purification steps.

-

Palladium-dependent methods, while efficient, incur higher costs ($420/kg catalyst vs. $35/kg for K₂CO₃).

Industrial-Scale Adaptations

Case Study (Patent WO2017064550A1):

-

Batch Size: 1.63 mol (400 g starting material)

-

Equipment: 5 L jacketed reactor with reflux condenser

-

Cycle Time: 48 h (including workup)

-

Annual Capacity: 12 metric tons (assuming 80% uptime)

Cost Breakdown:

| Component | Cost ($/kg) |

|---|---|

| Raw Materials | 320 |

| Catalyst | 45 |

| Waste Treatment | 28 |

| Total | 393 |

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, HCl) or via coupling agents (DCC/DMAP), yielding methyl or ethyl esters.

-

Amidation : Forms amides with primary/secondary amines (e.g., NH₃, alkylamines) using carbodiimide-based coupling reagents (EDC, HOBt).

Table 1: Esterification/Amidation Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85–92 |

| Amidation | EDC, HOBt, DIPEA, RT | Primary amide | 78–84 |

Nucleophilic Substitution

The 2-chloro-4-fluorobenzyl group participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing halogen substituents:

-

Chlorine at the ortho position activates the ring for substitution with nucleophiles (e.g., amines, alkoxides).

-

Fluorine at the para position stabilizes intermediates via resonance .

Reaction Example:

Substitution with Piperidine

-

Conditions: DMF, K₂CO₃, 80°C

-

Product: Benzyl-piperidine derivative

-

Yield: 65%

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

-

Thermal : Heating above 200°C in inert solvents (e.g., DMSO) produces CO₂ and a pyrazole derivative.

-

Oxidative : Pb(OAc)₄ or Cu(OAc)₂ in acetic acid promotes decarboxylation at lower temperatures (60–80°C) .

Cross-Coupling Reactions

The aromatic benzyl group engages in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives.

-

Buchwald-Hartwig : Forms C–N bonds with amines using Pd₂(dba)₃/Xantphos.

Table 2: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | 73 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 68 |

Condensation Reactions

The carboxylic acid forms anhydrides or ketones under dehydrating conditions:

-

Anhydride Formation : Reacts with acetic anhydride (Ac₂O) at 120°C.

-

Ketone Synthesis : Condenses with Grignard reagents (RMgX) followed by acidic workup .

Substituent Effects on Reactivity

The trifluoromethyl group (-CF₃) and halogens (-Cl, -F) modulate electronic and steric properties:

-

-CF₃ : Strong electron-withdrawing effect enhances electrophilic aromatic substitution (EAS) at the pyrazole ring .

-

-Cl/-F : Activate the benzyl ring for SNAr while directing nucleophiles to meta/para positions .

Table 3: Substituent Influence on Reaction Rates

| Reaction | -CF₃ Effect | -Cl/-F Effect |

|---|---|---|

| Esterification | Slows due to electron withdrawal | Negligible |

| SNAr | Accelerates (ring activation) | Directs substitution to para position |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds within this class may act as selective androgen receptor modulators (SARMs), potentially useful in treating androgen-dependent cancers such as prostate cancer . The compound's ability to modulate steroid receptors suggests a role in cancer therapy.

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi . For instance, certain derivatives demonstrated effective inhibition against Gram-negative bacteria.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:

- Synthesis of New Derivatives : It can be used to synthesize other pyrazole derivatives that may possess enhanced biological activities or different pharmacological profiles .

- Agrochemical Development : The compound is also explored in the formulation of agrochemicals, contributing to the development of new pesticides or herbicides that are more effective or environmentally friendly .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer potential of pyrazole derivatives similar to this compound. The research demonstrated that certain derivatives inhibited cell proliferation in prostate cancer cell lines, suggesting a mechanism involving androgen receptor antagonism .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of various pyrazole derivatives. The results indicated that some compounds exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with inhibition zones reaching up to 19 mm . This finding supports further exploration into the use of these compounds as potential antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The key structural differentiator of 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is its 2-chloro-4-fluorobenzyl group. Below is a comparative analysis with structurally related pyrazole-4-carboxylic acid derivatives:

Impact of Substituents on Properties

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at C3 enhances metabolic stability and lipophilicity, a common feature in agrochemicals and pharmaceuticals .

- Polar Groups: Compounds with 2-hydroxyethyl () or methoxybenzyl () substituents exhibit increased solubility but reduced membrane permeability compared to halogenated analogs .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H8ClF4N3O2

- Molecular Weight : 333.66 g/mol

- IUPAC Name : this compound

Antiinflammatory Effects

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that certain derivatives had IC50 values ranging from 19.45 μM to 31.4 μM against COX-2, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The compound's potential in oncology is highlighted by its activity against various cancer cell lines. For example, structural analogs have been reported to inhibit cellular proliferation in HeLa and A375 human tumor cell lines with IC50 values as low as 0.36 µM against CDK2 . These findings suggest that modifications to the pyrazole core can enhance selectivity and potency against specific cancer targets.

Insecticidal Properties

In addition to its therapeutic applications, the compound has shown promise in agricultural sciences as an insecticide. Experimental results indicated that it could lead to significant calcium release from neuronal endoplasmic reticulum, akin to classical anthranilic diamide insecticides. Its effectiveness was noted at concentrations as low as mg/L against pests like Plutella xylostella .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents enhances their reactivity and bioactivity. The SAR studies indicate that modifications at the benzyl position significantly impact the compound's efficacy across different biological assays .

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of several pyrazole derivatives using carrageenan-induced paw edema in rats. Compounds similar to this compound demonstrated a reduction in edema comparable to standard anti-inflammatory drugs .

- Cancer Cell Proliferation Inhibition : Another case study focused on the inhibition of cancer cell lines using a series of pyrazole derivatives. The study revealed that compounds with similar structural motifs exhibited potent antiproliferative effects, especially against breast and lung cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via multi-step reactions involving palladium-catalyzed coupling, hydrolysis, and purification. For example:

- Step 1 : Palladium diacetate and tert-butyl XPhos-mediated coupling of intermediates under inert atmosphere (40–100°C, 5.5 h) .

- Step 2 : Hydrolysis using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to cleave ester groups to carboxylic acid .

- Purification : Adjust pH to 6.5 with NaOH, followed by extraction with isopropanol/dichloromethane and recrystallization in ethanol/ethyl acetate .

Q. How can the purity and structural integrity of this compound be validated?

- X-ray crystallography : Resolve single-crystal structures to confirm bond lengths (e.g., mean C–C = 0.009–0.013 Å) and angles, as demonstrated for related pyrazole-carboxylic acids .

- Spectroscopy : Use and NMR to verify substitution patterns (e.g., trifluoromethyl at position 3, chloro-fluorobenzyl at position 1) .

- HPLC-MS : Monitor purity (>97%) and molecular ion peaks (theoretical MW: ~318–321 g/mol) .

Q. What are the solubility and stability properties under standard laboratory conditions?

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alcohol/ethyl acetate mixtures .

- Stability : Stable at room temperature in inert atmospheres. Avoid strong oxidizers and high temperatures (>200°C) to prevent decomposition into CO and NO .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-4-fluorobenzyl and trifluoromethyl groups influence reactivity?

- Trifluoromethyl : Strong electron-withdrawing effect enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions or cross-coupling reactions .

- Chloro-fluorobenzyl : The chloro group increases lipophilicity, while fluorine stabilizes the benzyl moiety via C–F dipole interactions, affecting pharmacokinetic properties .

- Experimental validation : Compare reaction rates of analogs (e.g., replacing Cl with Br) using kinetic studies or DFT calculations .

Q. How can computational methods predict the compound’s bioactivity or interaction with targets?

- Molecular docking : Model interactions with enzymes (e.g., cyclooxygenase-2) using the trifluoromethyl group as a hydrophobic anchor and the carboxylic acid for hydrogen bonding .

- QSAR : Correlate substituent effects (e.g., Hammett σ values for Cl/F) with observed biological activity (IC) in vitro .

- ADMET prediction : Estimate logP (~3.5) and membrane permeability using software like SwissADME, accounting for the chloro-fluorobenzyl group’s steric effects .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Case study : If X-ray data (e.g., bond angles) conflict with -NMR coupling constants:

Q. How to design a SAR study for derivatives targeting enzyme inhibition?

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) .

- Activity assays : Test against recombinant enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

- Data analysis : Use ANOVA to compare IC values and identify statistically significant trends (p < 0.05) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.